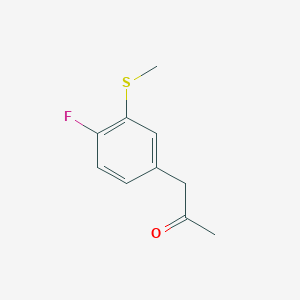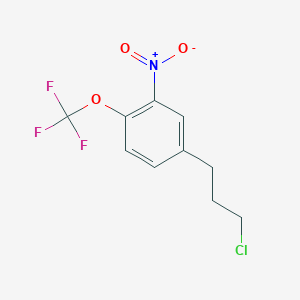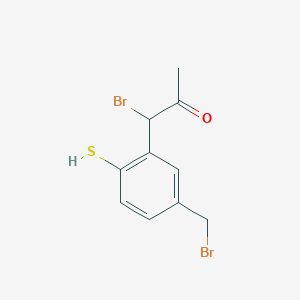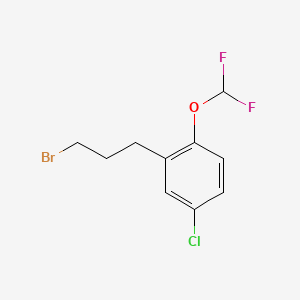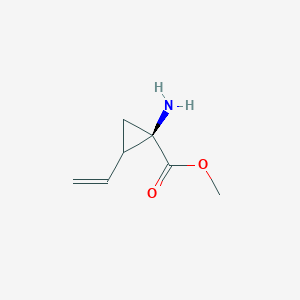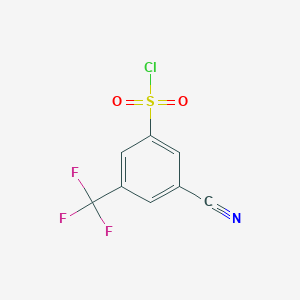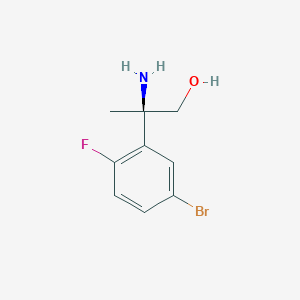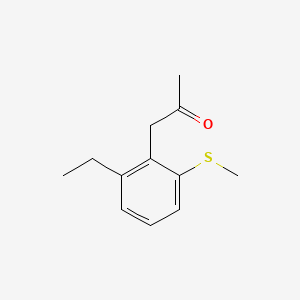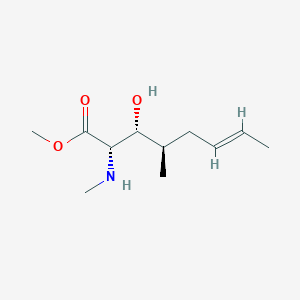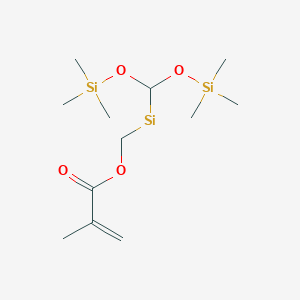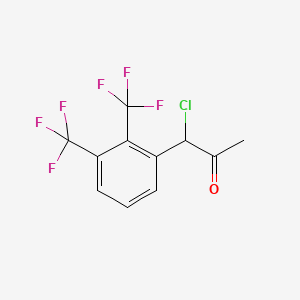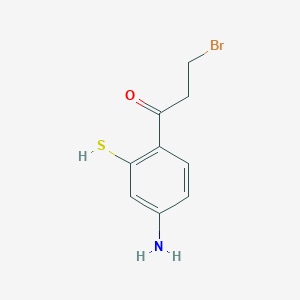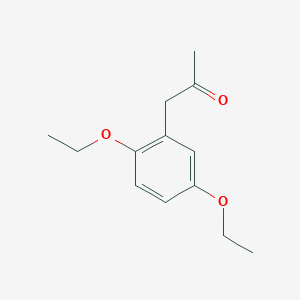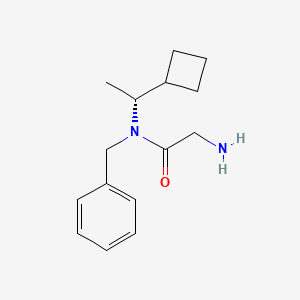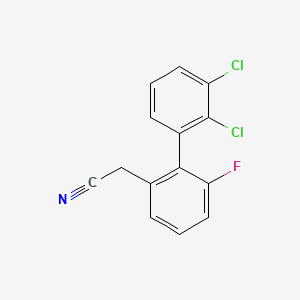
(2',3'-Dichloro-6-fluoro-biphenyl-2-yl)-acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2’,3’-Dichloro-6-fluoro-biphenyl-2-yl)-acetonitrile is an organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by the presence of two benzene rings connected by a single bond. The specific substituents on the biphenyl rings, such as chlorine and fluorine atoms, can significantly influence the chemical and physical properties of the compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2’,3’-Dichloro-6-fluoro-biphenyl-2-yl)-acetonitrile typically involves the following steps:
Halogenation: Introduction of chlorine and fluorine atoms onto the biphenyl structure.
Nitrile Formation: Conversion of a suitable precursor to the acetonitrile group.
Industrial Production Methods: Industrial production methods may involve large-scale halogenation reactions followed by nitrile formation under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.
Substitution: The halogen atoms (chlorine and fluorine) can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines.
Major Products:
- Oxidized derivatives
- Reduced amine derivatives
- Substituted biphenyl compounds
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May be studied for its biological activity and potential as a pharmaceutical agent.
Medicine: Potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2’,3’-Dichloro-6-fluoro-biphenyl-2-yl)-acetonitrile would depend on its specific interactions with molecular targets. These could include:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes.
相似化合物的比较
- (2’,3’-Dichloro-biphenyl-2-yl)-acetonitrile
- (6-Fluoro-biphenyl-2-yl)-acetonitrile
- (2’,3’-Dichloro-6-fluoro-biphenyl-4-yl)-acetonitrile
属性
分子式 |
C14H8Cl2FN |
|---|---|
分子量 |
280.1 g/mol |
IUPAC 名称 |
2-[2-(2,3-dichlorophenyl)-3-fluorophenyl]acetonitrile |
InChI |
InChI=1S/C14H8Cl2FN/c15-11-5-2-4-10(14(11)16)13-9(7-8-18)3-1-6-12(13)17/h1-6H,7H2 |
InChI 键 |
FUTSSPRGGCRLOE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)F)C2=C(C(=CC=C2)Cl)Cl)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


